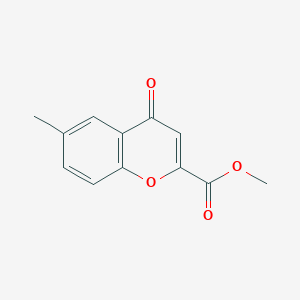
2-nitro-N-(2-phenylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-phenylphenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitro group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-phenylphenyl)benzenesulfonamide typically involves the nitration of N-(2-phenylphenyl)benzenesulfonamide. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-phenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is 2-amino-N-(2-phenylphenyl)benzenesulfonamide.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives of the original compound with different functional groups.
Scientific Research Applications
2-nitro-N-(2-phenylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-phenylphenyl)benzenesulfonamide depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-phenylbenzenesulfonamide: Similar structure but lacks the additional phenyl group.
2-nitro-N-(2-phenylethyl)benzenesulfonamide: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
2-nitro-N-(2-phenylphenyl)benzenesulfonamide is unique due to the presence of both a nitro group and a phenyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-nitro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-12-6-7-13-18(17)25(23,24)19-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIQQXDAHYCSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)
![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)
![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)


![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![Ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
